BenchChemオンラインストアへようこそ!

(3,5-Dibromo-4-methoxyphenyl)(2-ethylbenzofuran-3-yl)methanone

CYP2C19 inhibition Drug metabolism Enzyme kinetics

(3,5-Dibromo-4-methoxyphenyl)(2-ethylbenzofuran-3-yl)methanone, also catalogued as benzbromarone methyl ether, is a synthetic benzofuran-3-yl ketone belonging to the benzbromarone structural class. It differs from the uricosuric drug benzbromarone by a single O-methyl substituent at the 4-position of the dibromophenyl ring, converting a weakly acidic phenol (pKa ~4.5) into a neutral, non-ionizable methyl ether.

Molecular Formula C18H14Br2O3
Molecular Weight 438.1 g/mol
CAS No. 51073-13-3
Cat. No. B1419115
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3,5-Dibromo-4-methoxyphenyl)(2-ethylbenzofuran-3-yl)methanone
CAS51073-13-3
Molecular FormulaC18H14Br2O3
Molecular Weight438.1 g/mol
Structural Identifiers
SMILESCCC1=C(C2=CC=CC=C2O1)C(=O)C3=CC(=C(C(=C3)Br)OC)Br
InChIInChI=1S/C18H14Br2O3/c1-3-14-16(11-6-4-5-7-15(11)23-14)17(21)10-8-12(19)18(22-2)13(20)9-10/h4-9H,3H2,1-2H3
InChIKeyBFNPMHRTUYWBIA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(3,5-Dibromo-4-methoxyphenyl)(2-ethylbenzofuran-3-yl)methanone (CAS 51073-13-3): Procurement-Relevant Identity and Class Context


(3,5-Dibromo-4-methoxyphenyl)(2-ethylbenzofuran-3-yl)methanone, also catalogued as benzbromarone methyl ether, is a synthetic benzofuran-3-yl ketone belonging to the benzbromarone structural class [1]. It differs from the uricosuric drug benzbromarone by a single O-methyl substituent at the 4-position of the dibromophenyl ring, converting a weakly acidic phenol (pKa ~4.5) into a neutral, non-ionizable methyl ether . This minor structural change produces quantifiable shifts in cytochrome P450 inhibition potency, metabolic fate, and physicochemical profile that critically affect its utility as both a pharmacological probe and a pharmaceutical impurity reference standard [2].

Why (3,5-Dibromo-4-methoxyphenyl)(2-ethylbenzofuran-3-yl)methanone Cannot Be Replaced by Generic Benzbromarone or Other In-Class Analogs


Benzbromarone-based compounds with different 4-position substituents on the dibromophenyl ring are not functionally interchangeable. The target 4-methoxy compound is electrically neutral at physiological pH, whereas benzbromarone (4-hydroxy) ionizes to a phenolate anion [1]. This difference in ionization state drives a >10-fold change in CYP2C19 inhibitory potency and switches the primary metabolic route from aromatic hydroxylation to O-demethylation [2]. Substituting benzbromarone or other hydroxyl/alkyl analogs for the methyl ether without accounting for these differences would invalidate CYP inhibition assays, confound metabolite identification, and compromise impurity-tracking studies in pharmaceutical quality control .

(3,5-Dibromo-4-methoxyphenyl)(2-ethylbenzofuran-3-yl)methanone: Quantitative Comparator Evidence for Scientific Selection


CYP2C19 Inhibitory Potency: 10-Fold Gain Over Parent Benzbromarone

The target compound exhibits a Ki of 370 nM against recombinant human CYP2C19, compared to 3,700 nM (3.7 μM) for the parent drug benzbromarone, representing an approximately 10-fold increase in binding affinity [1][2]. This difference is attributed to the neutral, non-ionizable methyl ether preventing electrostatic repulsion at the CYP2C19 active site, a phenomenon systematically demonstrated across the benzbromarone analog series [3].

CYP2C19 inhibition Drug metabolism Enzyme kinetics

Ionization State: Neutral Methyl Ether vs. Anionic Phenol Governs CYP Binding Mode

The 4-methoxy substituent renders the target compound electrically neutral (non-ionizable) at physiological pH, in contrast to benzbromarone, which exists predominantly as a phenolate anion (pKa ~4.5) [1]. The Locuson et al. study demonstrated that across the benzbromarone series, neutral analogs achieve Ki values in the nanomolar range (33–370 nM), while anionic analogs exhibit micromolar affinity [2]. This charge-dependent binding is one of the most pronounced effects observed for CYP2C19 ligands: the dimethylphenol analog 2 (pKa 8.5, neutral) shows a Ki of 33 nM, whereas the anionic parent benzbromarone shows a Ki of 3,700 nM — a >100-fold difference [3].

Ionization-dependent binding CYP pharmacophore Structure-activity relationship

Metabolic Pathway: O-Demethylation vs. Benzofuran Hydroxylation Defines Metabolite Profile

The methyl ether undergoes CYP2C19-catalyzed O-demethylation as the dominant metabolic route, whereas benzbromarone is metabolized primarily via benzofuran ring hydroxylation and 1'-hydroxylation [1]. LC/MS ion current analysis showed that O-demethylation of the methyl ether is strongly favored over benzofuran hydroxylation. When the methyl ether is deuterated (CD3), an inverse kinetic isotope effect (kH/kD = 0.34) is observed for benzofuran hydroxylation, indicating metabolic switching that is not seen with the phenolic substrate [2].

CYP2C19 metabolism O-demethylation Isotope effect Metabolite identification

Physicochemical Profile: Elevated logP and Reduced Water Solubility vs. Benzbromarone

The replacement of a phenolic –OH (benzbromarone) with a –OCH3 group (target compound) increases calculated logP from approximately 4.5 to 5.76 and reduces aqueous solubility to 9.6 × 10⁻⁵ g/L at 25 °C . The target compound has a defined melting point range of 251–255 °C and a topological polar surface area (TPSA) of 39.44 Ų, identical to benzbromarone's TPSA, indicating that the lipophilicity increase is not accompanied by a change in hydrogen-bond acceptor count detectable by TPSA .

Lipophilicity logP Aqueous solubility Formulation development

Pharmaceutical Impurity Standard: Certified Reference Material for Benzbromarone Quality Control

The compound is formally designated as 'Benzbromarone Related Impurity 1' and is used as a certified reference standard for HPLC method validation of benzbromarone active pharmaceutical ingredient (API) and finished dosage forms . Unlike generic benzbromarone API, which is not suitable as an impurity marker due to its presence as the main analyte, the methyl ether provides a chemically distinct, well-resolved peak in reverse-phase HPLC methods developed for benzbromarone impurity profiling [1].

Impurity profiling HPLC method validation Pharmaceutical quality control Reference standard

(3,5-Dibromo-4-methoxyphenyl)(2-ethylbenzofuran-3-yl)methanone: Evidence-Backed Application Scenarios for Procurement


CYP2C19 Inhibition Studies Requiring Nanomolar Potency and Neutral Substrate Control

Investigators studying CYP2C19-mediated drug-drug interactions can employ this compound as a potent, neutral inhibitor (Ki = 370 nM) to achieve near-complete enzyme suppression at low micromolar concentrations, while using benzbromarone (Ki = 3,700 nM) as the anionic comparator to isolate the contribution of ligand charge to binding affinity [1]. The 10-fold potency advantage of the methyl ether enables clearer discrimination between competitive and non-competitive inhibition modes in enzyme kinetic assays [2].

Mechanistic CYP2C19 Metabolism Probes: O-Demethylation Pathway Analysis

The compound serves as a selective substrate probe for CYP2C19 O-demethylation activity, generating a single primary metabolite (the corresponding 4-hydroxy debrominated species) detectable by LC/MS. This contrasts with benzbromarone, which yields multiple hydroxylated products [1]. The availability of deuterated (CD3) analogs further enables kinetic isotope effect studies to distinguish O-demethylation from competing benzofuran hydroxylation pathways [2].

Benzbromarone Pharmaceutical Impurity Reference Standard for HPLC Method Validation

Quality control laboratories developing or validating HPLC methods for benzbromarone API and tablet formulations require this compound as a certified impurity reference standard ('benz bromarone related impurity 1') to establish system suitability, determine relative response factors, and quantify impurity levels at or below the ICH Q3B reporting threshold (0.05%) [1]. Its distinct retention time and mass (MW 438.11 vs. 410.07 for benzbromarone) ensure unambiguous peak assignment in chromatograms [2].

Structure-Activity Relationship Studies on URAT1 and CYP Isoform Selectivity

Medicinal chemistry programs optimizing benzbromarone-based scaffolds for URAT1 inhibition with reduced CYP-mediated hepatotoxicity can use this compound as a key intermediate. It allows systematic exploration of how O-alkylation at the 4-position modulates the selectivity window between URAT1 inhibition (desired) and CYP2C9/CYP2C19 inhibition (potentially linked to hepatotoxicity) [1]. The neutral methyl ether provides a baseline for comparing cationic and anionic substituent effects on transporter vs. enzyme target engagement [2].

Quote Request

Request a Quote for (3,5-Dibromo-4-methoxyphenyl)(2-ethylbenzofuran-3-yl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.